molecular formula C12H14BrF2NO2S B1447765 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine CAS No. 1704067-51-5

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B1447765
CAS No.: 1704067-51-5
M. Wt: 354.21 g/mol
InChI Key: CGJFPBDFCNNTTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine” is C10H10BrF2NO2S and its molecular weight is 326.16 g/mol .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, such as "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine," are widely used in industrial and commercial applications. Their release into the environment can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are highly persistent and toxic. Understanding the microbial degradation pathways of these chemicals is crucial for evaluating their environmental fate and effects. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, have been proposed to bridge the knowledge gap caused by the lack of direct detection in environmental samples. Quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates and products are areas of ongoing research (Liu & Avendaño, 2013).

Bioaccumulation and Toxicity of Perfluorinated Acids

Perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), are environmentally persistent and bioaccumulative, raising concerns about their bioaccumulation potential. The bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same length. Studies have indicated that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, suggesting a need for further research to fully characterize the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).

Human Exposure to PFAS through Drinking Water

Human exposure to PFAS, including PFOA and PFOS, mainly occurs through diet, but drinking water can also significantly contribute. Recent reviews have focused on the concentrations of PFAS in drinking water and associated health risks, highlighting the environmental persistence, biomagnification, and potential toxicity of PFAS. The need for a comprehensive understanding of PFAS levels in water sources and the development of effective removal technologies is emphasized to mitigate human health risks (Domingo & Nadal, 2019).

Novel Hydroprocessing Catalysts

Transition metal phosphides have emerged as promising hydroprocessing catalysts for the removal of sulfur and nitrogen compounds from petroleum feedstocks. These catalysts, including those derived from compounds like "this compound," exhibit high activity and stability. They offer a potential avenue for deep hydrodesulfurization in the presence of nitrogen and aromatic compounds, making them a significant focus of research in catalyst development (Oyama et al., 2009).

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFPBDFCNNTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177964
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-51-5
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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